2-(1-乙基-1H-吡唑-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

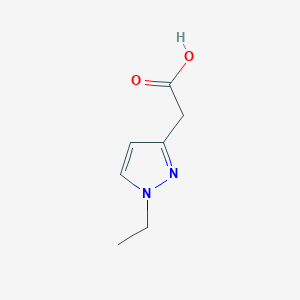

The compound of interest, 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products, which are mainly nitrogen atoms in the ring . The reaction conditions varied in terms of solvent polarity, temperature, and the presence of a catalytic base, which influenced the formation of monoacetylated and diacetylated products. The study provides a detailed methodology for the preparation of these compounds, which could be adapted for the synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, as demonstrated in the study where the crystal structures of certain pyrazole and pyridine derivatives were described . These techniques are crucial for determining the geometry and confirming the identity of synthesized compounds. The molecular structure of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid would likely be analyzed similarly to ensure accurate characterization.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with other molecules. For example, (pyrazol-1-yl)acetic acid was condensed with a dipeptide to generate derivatives with metal ion binding sites . This indicates that 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid could potentially participate in similar reactions, which could be explored for the development of novel compounds with specific binding properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are typically characterized using spectroscopic methods such as HPLC, FT-IR, NMR, and MS . These methods provide information on the purity, functional groups, and molecular structure of the compounds. The study of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for instance, included a comprehensive analysis using these techniques, which could be applied to the analysis of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid .

科学研究应用

合成和化学应用

抗菌剂的合成:已合成了2-(1H-吡唑-1-基)乙酸衍生物,如1-(5-((1H-吡唑-1-基)甲基)-2-芳基-1,3,4-噁二唑-3(2H)-基)乙酮,并显示出对常见致病菌的显著抗菌活性(Asif et al., 2021)。

N-融合杂环化合物的制备:该化合物已被用于通过缩合反应高效合成新型乙酸-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产品,可用于新异环化合物的制备(Ghaedi et al., 2015)。

生物应用

聚合物化合物的催化剂:像(吡唑基乙基胺)锌(II)羧酸盐复合物这样的衍生物已被用作CO2和环己烯氧的共聚合催化剂,展示了在聚合物合成中的显著潜力(Matiwane et al., 2020)。

抗氧化性能:已合成吡唑衍生物,如乙酸乙酯1-(2,4-二甲基苯基)-3-甲基-5-苯基-1H-吡唑-4-羧酸乙酯,并评估其抗氧化性能,显示出在生物应用中的潜力(Naveen et al., 2021)。

材料科学和腐蚀抑制

腐蚀抑制:包括从2-(1-乙基-1H-吡唑-3-基)乙酸衍生的吡唑啉衍生物在酸性介质中显示出作为轻钢腐蚀抑制剂的有效性,展示了它们在材料保护中的实用性(Lgaz et al., 2018)。

金属离子的荧光传感器:已合成新型吡唑啉衍生物,并提议作为高选择性金属离子荧光传感器,表明在分析化学中的应用(Gong et al., 2011)。

属性

IUPAC Name |

2-(1-ethylpyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKALDLHVKUPBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)